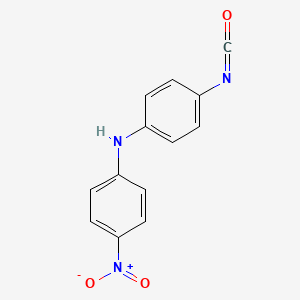
(p-(p-Nitroanilino)phenyl)isocyanic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (p-(p-Nitroanilino)phenyl)isocyanic acid typically involves the reaction of p-nitroaniline with phosgene or its derivatives. The process can be summarized as follows:
Protection of the Amino Group: The amino group of p-nitroaniline is protected using acetic anhydride to form acetanilide.
Nitration: The protected acetanilide undergoes nitration using a mixture of concentrated sulfuric acid and nitric acid to form p-nitroacetanilide.
Deprotection: The acetanilide group is then removed to yield p-nitroaniline.
Isocyanation: Finally, p-nitroaniline reacts with phosgene to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product. Safety measures are crucial due to the toxic nature of phosgene and the reactive intermediates involved .
Chemical Reactions Analysis
Types of Reactions
(p-(p-Nitroanilino)phenyl)isocyanic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Substitution: Amines or alcohols under mild heating conditions
Major Products
- p-(p-Aminoanilino)phenyl isocyanic acid.
Substitution: Ureas and carbamates depending on the nucleophile used
Scientific Research Applications
(p-(p-Nitroanilino)phenyl)isocyanic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential use in drug development due to its reactive isocyanate group.
Industry: Utilized in the production of polymers and coatings
Mechanism of Action
The mechanism of action of (p-(p-Nitroanilino)phenyl)isocyanic acid involves its reactive isocyanate group, which can form covalent bonds with nucleophilic sites in biological molecules. This reactivity makes it a valuable tool in bioconjugation and labeling studies. The nitro group can also undergo reduction, influencing the compound’s overall reactivity and interactions .
Comparison with Similar Compounds
Similar Compounds
4-Nitroaniline: Lacks the isocyanate group, making it less reactive in certain applications.
Phenyl isocyanate:
4-Isocyanato-N-(4-nitrophenyl)aniline: A closely related compound with similar reactivity but different substitution patterns
Uniqueness
(p-(p-Nitroanilino)phenyl)isocyanic acid is unique due to the presence of both the nitro and isocyanate groups, which confer distinct reactivity and versatility in various chemical reactions and applications .
Properties
CAS No. |
62967-27-5 |
|---|---|
Molecular Formula |
C13H9N3O3 |
Molecular Weight |
255.23 g/mol |
IUPAC Name |
4-isocyanato-N-(4-nitrophenyl)aniline |
InChI |
InChI=1S/C13H9N3O3/c17-9-14-10-1-3-11(4-2-10)15-12-5-7-13(8-6-12)16(18)19/h1-8,15H |
InChI Key |
QSGQZDCTAJVFHA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC2=CC=C(C=C2)[N+](=O)[O-])N=C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















